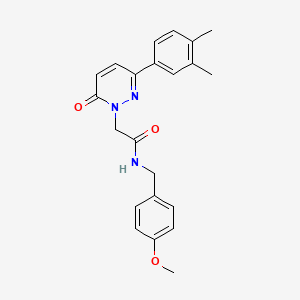![molecular formula C19H17N5O4 B2588040 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1797957-45-9](/img/structure/B2588040.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the specific reactions used to introduce each group and the order in which they are introduced. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d][1,3]dioxol-5-yl group, for example, is a type of aromatic ether, while the 1,2,4-triazol-1-yl group is a type of heterocyclic amine .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the benzo[d][1,3]dioxol-5-yl group might undergo reactions typical of aromatic ethers, while the 1,2,4-triazol-1-yl group might undergo reactions typical of heterocyclic amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the benzo[d][1,3]dioxol-5-yl group might influence the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Research involving the synthesis of novel heterocyclic compounds, such as thiophene, pyrimidine, and coumarin derivatives, highlights the antitumor potential of structurally complex acetamides. For instance, compounds synthesized through reactions involving cyclopentanone and elemental sulfur have shown promising inhibitory effects on different cell lines, suggesting potential applications in cancer therapy. The fused pyrimidine acetonitrile derivatives, in particular, exhibited high inhibitory effect, comparable to doxorubicin, a known chemotherapeutic agent (Albratty, El-Sharkawy, & Alam, 2017).
Corrosion Inhibition
In the field of materials science, certain acetamide derivatives have been synthesized and evaluated as corrosion inhibitors. These compounds showed significant efficiency in preventing steel corrosion in acidic and oil medium conditions. This suggests potential applications in the protection of metal structures and components against corrosion, which is crucial for extending the lifespan of industrial and engineering materials (Yıldırım & Cetin, 2008).
Insecticidal Assessment
The development of heterocycles incorporating a thiadiazole moiety and their assessment against agricultural pests such as the cotton leafworm, Spodoptera littoralis, presents another area of application. Such compounds, derived from initial precursors like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, have been explored for their potential to protect crops by acting as insecticidal agents, indicating a valuable application in pest management strategies (Fadda et al., 2017).
Antimicrobial Activity
The synthesis and characterization of novel compounds, such as 1,2,3-triazoles tethering a bioactive benzothiazole nucleus, have been shown to exhibit promising antimicrobial activities against a variety of bacterial and fungal strains. These findings suggest potential applications in the development of new antimicrobial agents, which is critical in the fight against drug-resistant infections (Rezki, 2016).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4/c25-17(21-13-3-6-15-16(8-13)28-11-27-15)10-23-19(26)24(14-4-5-14)18(22-23)12-2-1-7-20-9-12/h1-3,6-9,14H,4-5,10-11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAGBSYFDHVWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

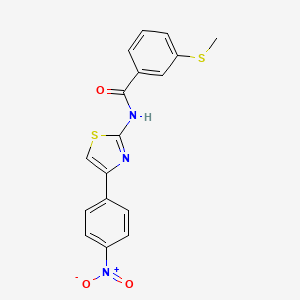
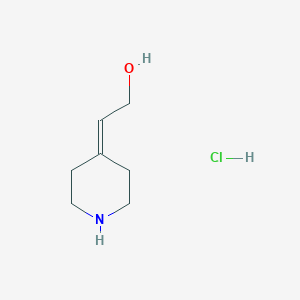
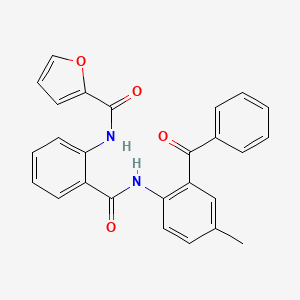
![Methyl (E)-4-oxo-4-[3-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]morpholin-4-yl]but-2-enoate](/img/structure/B2587962.png)
![1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2587964.png)
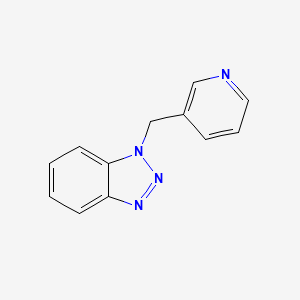
![2-([1,1'-biphenyl]-4-yl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2587968.png)

![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)thieno[3,2-d]pyrimidine](/img/structure/B2587970.png)


![N~6~-[2-(diethylamino)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2587976.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2587978.png)
